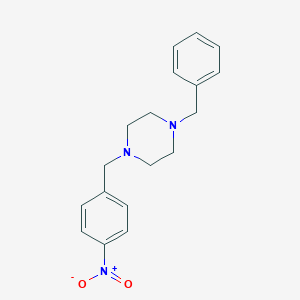

1-Benzyl-4-(4-nitrobenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPBNJMOQJJJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354123 | |

| Record name | 1-Benzyl-4-(4-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148120-37-0 | |

| Record name | 1-Benzyl-4-(4-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(4-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the general biological context of 1-Benzyl-4-(4-nitrobenzyl)piperazine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogues to present a predictive but scientifically grounded resource.

Core Chemical Properties

This compound is a disubstituted piperazine derivative. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in medicinal chemistry. This compound features a benzyl group attached to one nitrogen and a 4-nitrobenzyl group on the other.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | This compound | - |

| CAS Number | 148120-37-0 | |

| Molecular Formula | C₁₈H₂₁N₃O₂ | |

| Molecular Weight | 311.38 g/mol | |

| Melting Point | Not available. A related compound, 1-benzyl-4-({4-nitrophenyl}sulfonyl)piperazine, has a melting point of 138 °C. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Solubility in water is expected to be low. | General chemical principles |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis can be envisioned as a sequential N-alkylation of piperazine. To control the selectivity and avoid the formation of the symmetrically disubstituted product, a protecting group strategy or a stepwise addition of the alkylating agents would be employed. A more direct approach, relying on the careful control of stoichiometry, is also feasible.

Caption: Plausible two-step synthesis of this compound.

General Experimental Protocol for N-Alkylation of Piperazines

This protocol is a generalized procedure based on common laboratory practices for the synthesis of 1,4-disubstituted piperazines.

Materials:

-

1-Benzylpiperazine

-

4-Nitrobenzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of 1-benzylpiperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add a solution of 4-nitrobenzyl chloride (1-1.2 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization (Predictive)

Direct spectroscopic data for this compound is not available. The following are predicted spectral characteristics based on the analysis of its constituent functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H). - Methylene protons of the benzyl group: ~3.5 ppm (singlet, 2H). - Aromatic protons of the 4-nitrobenzyl group: two doublets, one around 7.5 ppm and another around 8.2 ppm (each 2H). - Methylene protons of the 4-nitrobenzyl group: ~3.6 ppm (singlet, 2H). - Piperazine ring protons: broad signals in the range of 2.4-2.7 ppm (multiplet, 8H). |

| ¹³C NMR | - Aromatic carbons of the benzyl group: ~127-138 ppm. - Methylene carbon of the benzyl group: ~63 ppm. - Aromatic carbons of the 4-nitrobenzyl group: ~123-147 ppm. - Methylene carbon of the 4-nitrobenzyl group: ~62 ppm. - Piperazine ring carbons: ~53 ppm. |

| FT-IR (cm⁻¹) | - Aromatic C-H stretching: ~3030-3100. - Aliphatic C-H stretching: ~2800-3000. - Asymmetric and symmetric NO₂ stretching: ~1520 and ~1345. - Aromatic C=C stretching: ~1450-1600. - C-N stretching: ~1100-1300. |

| Mass Spec. | - Molecular Ion (M⁺): m/z = 311. - Key fragmentation peaks would likely correspond to the loss of the benzyl group (m/z = 91), the 4-nitrobenzyl group (m/z = 136), and cleavage of the piperazine ring. The tropylium ion (C₇H₇⁺) at m/z = 91 is a characteristic fragment for benzyl groups. |

Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the piperazine moiety is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of piperazine have been shown to exhibit a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many piperazine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

-

Central Nervous System (CNS) Activity: The piperazine scaffold is a key component in many drugs targeting the CNS, with activities such as antipsychotic, antidepressant, and anxiolytic effects. Benzylpiperazine (BZP) itself is a known CNS stimulant.

The biological activity of a specific derivative is highly dependent on the nature of the substituents on the piperazine nitrogens. The presence of the benzyl and 4-nitrobenzyl groups in this compound suggests that it could potentially interact with various biological targets. Further pharmacological screening would be necessary to elucidate its specific activities.

General Workflow for Pharmacological Screening

The following diagram illustrates a general workflow for the initial pharmacological screening of a novel piperazine derivative like this compound.

Caption: General workflow for pharmacological screening of a novel compound.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide provides a framework for understanding its fundamental chemical properties, a likely synthetic approach, and its potential biological relevance based on the extensive research into piperazine derivatives. Further experimental investigation is required to fully characterize this molecule and determine its specific pharmacological profile. Researchers interested in this compound are encouraged to perform the described experimental procedures to validate the predicted properties.

An In-depth Technical Guide on the Structure Elucidation of 1-Benzyl-4-(4-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-Benzyl-4-(4-nitrobenzyl)piperazine. While direct experimental data for this specific molecule is not extensively published, this document compiles expected analytical outcomes and detailed experimental protocols based on the well-documented analysis of structurally analogous compounds.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Accurate structure elucidation is the cornerstone of understanding its chemical properties, reactivity, and potential as a pharmacological agent. This process relies on a combination of spectroscopic and analytical techniques to confirm the molecule's connectivity, stereochemistry, and purity.

The core structure consists of a central piperazine ring N-substituted with a benzyl group at one nitrogen and a 4-nitrobenzyl group at the other.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₈H₂₁N₃O₂

-

Molecular Weight: 311.38 g/mol

-

CAS Number: 148120-37-0

Synthesis and Purification

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A plausible and common synthetic route involves the sequential alkylation of piperazine.

Experimental Protocol: Synthesis of this compound

A two-step synthesis is typically employed:

-

Monobenzylation of Piperazine: A solution of piperazine hexahydrate is reacted with one equivalent of benzyl chloride in ethanol. The reaction mixture is warmed, leading to the formation of 1-benzylpiperazine. The product can be isolated as its dihydrochloride salt by treating the filtrate with ethanolic HCl, which can then be neutralized to yield the free base.

-

Alkylation with 4-Nitrobenzyl Halide: 1-benzylpiperazine is then reacted with 1-bromo-4-nitrobenzene or a similar 4-nitrobenzyl halide in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) and a suitable solvent like acetonitrile or DMF. The reaction is stirred at an elevated temperature until completion, monitored by thin-layer chromatography (TLC).

-

Purification: The resulting crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound. The final product's purity can be assessed by HPLC and melting point determination.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Data

The structural confirmation of the synthesized molecule is achieved through a combination of spectroscopic methods. Below are the expected data based on the analysis of analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Piperazine CH₂ (adjacent to benzyl) | ~2.5 (t, 4H) | ~53 |

| Piperazine CH₂ (adjacent to nitrobenzyl) | ~2.6 (t, 4H) | ~52 |

| Benzyl CH₂ | ~3.5 (s, 2H) | ~63 |

| Benzyl Aromatic CH | 7.2-7.4 (m, 5H) | ~127-129 |

| Nitrobenzyl CH₂ | ~3.6 (s, 2H) | ~62 |

| Nitrobenzyl Aromatic CH (ortho to CH₂) | ~7.5 (d, 2H) | ~129 |

| Nitrobenzyl Aromatic CH (ortho to NO₂) | ~8.2 (d, 2H) | ~124 |

| Nitrobenzyl Aromatic C (ipso to CH₂) | - | ~146 |

| Nitrobenzyl Aromatic C (ipso to NO₂) | - | ~147 |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆ with TMS as an internal standard.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proton and carbon environments. 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 2: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Interpretation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 312.17 | Molecular ion peak (protonated) |

| Electron Ionization (EI-MS) | [M]⁺ | 311.16 | Molecular ion peak |

| 91 | Tropylium ion (from benzyl group) | ||

| 136 | 4-nitrobenzyl fragment | ||

| 175 | Benzylpiperazine fragment |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions that correspond to the proposed structure.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3050-3100 | Aromatic C-H | Stretch |

| 2800-3000 | Aliphatic C-H | Stretch |

| 1590-1610 | Aromatic C=C | Stretch |

| 1510-1530 | N-O (Nitro group) | Asymmetric Stretch |

| 1340-1360 | N-O (Nitro group) | Symmetric Stretch |

| 1100-1120 | C-N | Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil), as a KBr pellet (if a solid), or using an ATR accessory.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Analysis: Correlate the observed absorption bands with the characteristic frequencies of the functional groups expected in the molecule.

Structure Elucidation Logic

Caption: Logical flow for the structural confirmation of the target compound.

Crystallographic Analysis

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. Based on studies of similar compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine, the following can be anticipated.

-

Piperazine Conformation: The central piperazine ring is expected to adopt a stable chair conformation.

-

Substituent Orientation: The benzyl and 4-nitrobenzyl groups would likely occupy equatorial positions to minimize steric hindrance.

-

Ring Orientations: The phenyl and nitrophenyl rings will be twisted relative to the piperazine ring. The nitro group is expected to be nearly coplanar with its attached benzene ring.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound, suitable for X-ray diffraction, by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX). This will yield precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

Conclusion

The structure elucidation of this compound is a systematic process that integrates chemical synthesis with a suite of powerful analytical techniques. While NMR, MS, and IR spectroscopy provide the necessary data to confirm the chemical identity and connectivity, single-crystal X-ray diffraction offers the definitive three-dimensional structure. The protocols and expected data presented in this guide, based on established chemical principles and analysis of related compounds, provide a robust framework for researchers in the field of drug discovery and development to confidently characterize this and similar molecules.

An In-Depth Technical Guide to CAS 148120-37-0: 1-Benzyl-4-(4-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound identified by CAS number 148120-37-0, which is 1-Benzyl-4-(4-nitrobenzyl)piperazine. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information on the broader class of benzylpiperazine derivatives to offer valuable insights for research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 148120-37-0 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₈H₂₁N₃O₂ | [1] |

| Molecular Weight | 311.38 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available | |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| IR Spectrum | Data not available |

Experimental Protocols

General Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-alkylation of piperazines. The following represents a generalized experimental workflow.

Reaction Scheme:

References

Biological Activity Screening of 1-Benzyl-4-(4-nitrobenzyl)piperazine: A Technical Guide

Disclaimer: Direct biological activity screening data for 1-Benzyl-4-(4-nitrobenzyl)piperazine is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on the known biological activities of structurally similar piperazine derivatives and outlines standard experimental protocols for the biological evaluation of such compounds.

Introduction

Piperazine and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. The versatility of the piperazine ring, with its two nitrogen atoms allowing for various substitutions, has made it a privileged structure in medicinal chemistry. Derivatives of benzylpiperazine and nitrophenylpiperazine have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. This technical guide summarizes the potential biological activities of this compound by examining related compounds and provides detailed methodologies for its comprehensive biological screening.

Potential Biological Activities of Structurally Related Piperazine Derivatives

The biological activities of compounds structurally related to this compound suggest several potential areas for screening. These activities are primarily attributed to the presence of the benzylpiperazine and nitrophenyl moieties.

Anticancer Activity

Numerous piperazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which includes a nitro-substituted compound, has demonstrated cytotoxic activity. The mechanism of action for some piperazine derivatives may involve the induction of apoptosis.

Table 1: Cytotoxicity of Structurally Similar Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (e.g., IC50, GI50 in µM) | Reference |

| 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7, HCT-116, MCF7, etc. | Not explicitly quantified in abstract | [1] |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (breast cancer) | Minor toxicity to normal cells, active against cancer cells | [2] |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | BT-474, HeLa, MCF-7, NCI-H460 | IC50 of 0.99 ± 0.01 μM for the most active compound against BT-474 | [3] |

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. For example, novel piperazine derivatives have shown potent bactericidal activities.

Table 2: Antimicrobial Activity of Structurally Similar Piperazine Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity (e.g., MIC in µg/mL) | Reference |

| Novel Piperazine Derivatives | S. aureus, E. coli, K. pneumoniae, etc. | MIC as low as 2 µg/mL for the most potent compound against S. flexneri | [4][5] |

| Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety | S. aureus, B. subtilis, E. coli, P. vulgaris | MIC values determined for active compounds | [6] |

Central Nervous System (CNS) Activity

Benzylpiperazine (BZP) and its analogs are known to have effects on the central nervous system, often acting as stimulants. Furthermore, some piperazine derivatives have been investigated as ligands for various CNS receptors, such as sigma receptors and acetylcholinesterase.

Table 3: CNS-Related Activity of Structurally Similar Piperazine Derivatives

| Compound/Derivative Class | Target/Activity | Activity (e.g., Ki, IC50) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase inhibitor | IC50 = 0.56 nM | [7] |

| Benzylpiperazine derivatives | σ1 Receptor Ligands | High affinity with Ki values in the nanomolar range for some derivatives | [8] |

| 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine | Neuroprotection | Mitigates radiation-induced cognitive decline | [2][9][10] |

Experimental Protocols for Biological Screening

A systematic approach to screening this compound would involve a battery of in vitro assays to identify its potential biological activities.

General Experimental Workflow

The following diagram illustrates a typical workflow for the biological screening of a novel piperazine derivative.

Caption: General workflow for biological activity screening.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[6][13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of the test compound for a specific receptor.[14][15]

Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT1A)

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2)

-

This compound

-

Binding buffer

-

Non-specific binding agent (e.g., a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Potential Signaling Pathways

Piperazine derivatives are known to interact with various signaling pathways. Based on the activities of related compounds, this compound could potentially modulate pathways involved in cell survival, proliferation, and neurotransmission.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Several anticancer piperazine derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, the extensive research on structurally related compounds provides a strong rationale for its screening against a variety of biological targets. The experimental protocols detailed in this guide offer a robust framework for a comprehensive evaluation of its potential anticancer, antimicrobial, and neurological activities. The findings from such a screening campaign would be crucial in elucidating the pharmacological profile of this compound and determining its potential for further development as a therapeutic agent.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. ijcmas.com [ijcmas.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of Nitrobenzylpiperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzylpiperazine compounds represent a class of molecules with significant potential for interacting with key neurotransmitter systems in the central nervous system (CNS). As derivatives of the versatile arylpiperazine scaffold, they are of considerable interest in drug discovery, particularly for developing novel therapeutic agents targeting psychiatric and neurological disorders. The introduction of a nitrobenzyl moiety to the piperazine core can significantly modulate the pharmacological properties of the parent molecule, influencing its binding affinity, selectivity, and functional activity at various G-protein coupled receptors (GPCRs).

This technical guide provides a preliminary overview of the pharmacological profile of nitrobenzylpiperazine and closely related nitro-substituted arylpiperazine compounds, with a focus on their interactions with dopamine and serotonin receptors. Due to the limited availability of comprehensive data on nitrobenzylpiperazines specifically, this guide incorporates data from structurally similar compounds to infer a likely pharmacological profile. This information is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of this chemical class.

Core Pharmacological Data

The primary pharmacological targets for arylpiperazine derivatives are typically the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The affinity of a compound for these receptors is a critical determinant of its potential therapeutic application, such as for antipsychotic, anxiolytic, or antidepressant effects. The following table summarizes the in vitro binding affinities (Ki values) of representative nitro-substituted arylpiperazine compounds for these key receptors. It is important to note that the position of the nitro group and the nature of the linkage to the piperazine ring can significantly impact receptor affinity.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Nitro-Substituted Arylpiperazine Derivatives

| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A | Reference Compound (Ki, nM) |

| 1-(3-Nitrophenyl)piperazine | ↓ (decreased affinity) | - | - | 1-Phenylpiperazine |

| 1-(4-Nitrophenyl)piperazine Derivative | - | Moderate | High | - |

| Hypothetical Nitrobenzylpiperazine | Predicted Moderate-High | Predicted Moderate-High | Predicted Moderate-High | - |

Key Signaling Pathways

The interaction of nitrobenzylpiperazine compounds with their target receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects. Below are diagrams of the canonical signaling pathways for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Experimental Protocols

The determination of binding affinities for nitrobenzylpiperazine compounds at their target receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a nitrobenzylpiperazine derivative) for a specific receptor (e.g., dopamine D2, serotonin 5-HT1A, or 5-HT2A).

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) or from tissue homogenates known to be rich in the target receptor (e.g., rat striatum for D2 receptors, rat cortex for 5-HT receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Test Compound: The unlabeled nitrobenzylpiperazine derivative of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Determinant: A high concentration of an unlabeled ligand that binds to the receptor with high affinity (e.g., haloperidol for D2, serotonin for 5-HT1A, ketanserin for 5-HT2A) to determine non-specific binding.

-

Assay Buffer: A buffered solution with appropriate ionic strength and pH (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection System: A liquid scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the assay components in the following order for a final volume of typically 200-250 µL:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding determinant, radioligand, and membrane suspension.

-

Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature with gentle agitation.

-

Filtration: Terminate the reaction by rapidly filtering the contents of the wells through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion and Future Directions

The preliminary pharmacological profile of nitrobenzylpiperazine compounds, inferred from data on structurally related nitro-substituted arylpiperazines, suggests that this class of molecules likely interacts with key CNS receptors, including dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The presence and position of the nitro group on the aromatic ring can significantly influence binding affinity, highlighting the potential for fine-tuning the pharmacological profile through medicinal chemistry efforts.

To further elucidate the therapeutic potential of nitrobenzylpiperazine compounds, future research should focus on:

-

Systematic Synthesis and Screening: A focused library of nitrobenzylpiperazine analogues with variations in the position of the nitro group and the linker between the piperazine and the nitrobenzyl moiety should be synthesized and screened against a broader panel of CNS receptors.

-

Functional Assays: Beyond binding affinity, functional assays (e.g., GTPγS binding, cAMP accumulation, or calcium mobilization assays) are crucial to determine whether these compounds act as agonists, antagonists, or inverse agonists at their target receptors.

-

In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of psychiatric and neurological disorders.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to understand the molecular determinants of affinity and selectivity, guiding the rational design of more potent and selective compounds.

This technical guide provides a foundational framework for researchers entering this area of drug discovery. A thorough and systematic investigation of the nitrobenzylpiperazine scaffold is warranted to fully uncover its potential for the development of novel CNS-active therapeutic agents.

References

In Vitro Evaluation of 1-Benzyl-4-(4-nitrobenzyl)piperazine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of the cytotoxic properties of 1-Benzyl-4-(4-nitrobenzyl)piperazine, a novel piperazine derivative with potential as an anticancer agent. The document outlines detailed experimental protocols, summarizes key quantitative data from analogous compounds, and visualizes relevant biological pathways and workflows. The piperazine scaffold is a component of numerous established anticancer agents, and the addition of benzyl and nitrobenzyl moieties may enhance cytotoxic efficacy. Derivatives of this nature are a key focus of anticancer research due to their potential to induce apoptosis and inhibit cancer cell proliferation.

Quantitative Data Summary

The cytotoxic activity of piperazine derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are standard metrics, with lower values indicating higher potency. The following tables summarize representative cytotoxicity data for structurally related piperazine compounds against various cancer cell lines, providing a comparative baseline for the evaluation of this compound.

Table 1: Cytotoxicity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

| Cancer Cell Line | Cancer Type | GI50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |

| Other Cell Lines | Various | 0.06 - 0.16 |

Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives

| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |

| 1d | 1.23 | 0.98 | 1.54 |

Table 3: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

| Compound | HUH7 (Liver) IC50 (µM) | MCF7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| 5a | 3.2 ± 0.1 | 2.5 ± 0.2 | 4.1 ± 0.3 |

| 5b | 2.8 ± 0.2 | 2.1 ± 0.1 | 3.5 ± 0.2 |

| 5c | 4.5 ± 0.3 | 3.8 ± 0.2 | 5.2 ± 0.4 |

| 5e | 1.9 ± 0.1 | 1.5 ± 0.1 | 2.3 ± 0.2 |

Experimental Protocols

A standardized workflow is crucial for the systematic evaluation of novel chemical entities. The following protocols are foundational for assessing the in vitro cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases convert the MTT tetrazolium salt into purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well and incubate in the dark.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.

-

Incubation: Incubate the cells for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

Investigating the Potential Mechanism of Action of 1-Benzyl-4-(4-nitrobenzyl)piperazine: A Technical Guide

Disclaimer: To date, there is no publicly available scientific literature detailing the specific mechanism of action, biological activity, or receptor binding profile of 1-Benzyl-4-(4-nitrobenzyl)piperazine. This guide, therefore, presents a theoretical framework based on the known pharmacology of its core structural motifs: the benzylpiperazine scaffold and the 4-nitrobenzyl group. The information provided is intended for research and drug development professionals as a starting point for investigation and should be treated as speculative until validated by experimental data.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] The presence of both a benzyl group and a 4-nitrobenzyl group suggests that the compound could interact with multiple biological targets, potentially leading to a complex pharmacological profile. This guide will deconstruct the potential contributions of each structural component to hypothesize a mechanism of action and propose experimental strategies for its elucidation.

Deconstruction of Structural Motifs and Potential Biological Activities

The Benzylpiperazine (BZP) Core

The benzylpiperazine moiety is the foundational structure of a class of psychoactive substances known for their stimulant and euphoric effects.[2] The parent compound, 1-benzylpiperazine (BZP), exerts its effects primarily through interaction with monoamine neurotransmitter systems.[3]

Known Mechanisms of Benzylpiperazine:

-

Dopamine and Norepinephrine Release: BZP acts as a releasing agent for dopamine (DA) and norepinephrine (NE).[2][4] It interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET), causing a reversal of their normal function and leading to an increase in the extracellular concentrations of these neurotransmitters.[2]

-

Serotonin Reuptake Inhibition and Agonism: BZP also affects the serotonin (5-HT) system, although its actions are more complex and less potent compared to its effects on catecholamines. It can act as a serotonin reuptake inhibitor and a non-selective agonist at various serotonin receptors.[2][5]

-

Stimulant and Psychoactive Effects: The combined effects on dopamine, norepinephrine, and serotonin systems result in stimulant properties similar to, but less potent than, amphetamine.[2]

Based on this, a primary hypothesis is that This compound may act as a modulator of monoamine neurotransmitter systems.

The 4-Nitrobenzyl Group

The introduction of a 4-nitrobenzyl group can significantly influence the pharmacological profile of the parent molecule. The nitro group is a strong electron-withdrawing group and has been incorporated into various pharmaceuticals for different purposes.

Potential Roles of the 4-Nitrobenzyl Moiety:

-

Modulation of Receptor Binding Affinity: The electronic properties of the nitro group can alter the binding affinity and selectivity of the compound for its biological targets.

-

Bioreductive Activation (Hypoxia-Activated Prodrug Potential): Nitroaromatic compounds can be selectively reduced to cytotoxic species under hypoxic (low oxygen) conditions, a characteristic of the tumor microenvironment.[6] This makes them potential candidates for hypoxia-activated prodrugs (HAPs) in cancer therapy.[7] The nitro group can be reduced to form reactive nitroso, hydroxylamino, and amino derivatives that can induce cellular damage.[8]

-

Metabolic Liabilities: The nitro group can be a site of metabolism, potentially leading to the formation of toxic metabolites.[8]

A secondary hypothesis is that the 4-nitrobenzyl group may confer cytotoxic or other unique biological activities, possibly under specific physiological conditions like hypoxia.

Hypothesized Mechanisms of Action

Based on the analysis of its structural components, several non-mutually exclusive mechanisms of action can be proposed for this compound.

Neuromodulatory Activity

The compound may retain the core activities of the benzylpiperazine scaffold, acting as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters. The 4-nitrobenzyl substituent could modulate the potency and selectivity of these actions.

Hypothetical Signaling Pathway for Neuromodulatory Activity

Caption: Hypothetical neuromodulatory action via monoamine transporter interaction.

Anticancer Activity

The presence of the 4-nitrobenzyl group suggests potential for anticancer activity, particularly as a hypoxia-activated prodrug. Under the low-oxygen conditions found in solid tumors, the nitro group could be reduced to a cytotoxic agent.

Caption: Proposed workflow for initial in vitro characterization.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Receptor and Transporter Binding Affinities

| Target | Radioligand | Ki (nM) of Test Compound |

| DAT | [³H]-WIN 35,428 | TBD |

| SERT | [³H]-citalopram | TBD |

| NET | [³H]-nisoxetine | TBD |

| σ1 Receptor | [³H]-(+)-pentazocine | TBD |

| σ2 Receptor | [³H]-DTG | TBD |

Table 2: Neurotransmitter Release Potency

| Assay | EC50 (nM) of Test Compound |

| [³H]-Dopamine Release | TBD |

| [³H]-Serotonin Release | TBD |

Table 3: In Vitro Cytotoxicity

| Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxia Cytotoxicity Ratio |

| HeLa | TBD | TBD | TBD |

| MCF-7 | TBD | TBD | TBD |

| A549 | TBD | TBD | TBD |

| HEK293 | TBD | TBD | TBD |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a rational basis for formulating testable hypotheses. The benzylpiperazine core suggests a potential for neuromodulatory activity, while the 4-nitrobenzyl moiety introduces the possibility of hypoxia-selective cytotoxicity. The experimental framework outlined in this guide provides a systematic approach to investigating these potential mechanisms and establishing a pharmacological profile for this compound. Further in-depth studies, including in vivo models, would be necessary to fully characterize its biological effects.

References

- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. svedbergopen.com [svedbergopen.com]

The Rising Promise of Substituted Benzylpiperazine Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the piperazine moiety, particularly when substituted with a benzyl group, has emerged as a privileged structure in the design of new therapeutic candidates. This technical guide provides an in-depth overview of the current landscape of substituted benzylpiperazine derivatives, focusing on their anticancer potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Quantitative Analysis of Anticancer Activity

A significant body of research has demonstrated the cytotoxic effects of substituted benzylpiperazine derivatives against a wide array of human cancer cell lines. The in vitro activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. The following table summarizes the reported activities of several lead compounds from recent studies.

| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 6p | (3,4-dichlorobenzyl)piperazinyl alepterolic acid | MCF-7 (Breast) | 8.31 ± 0.67 | [1][2] |

| 1h & 1j | Aroyl substituted benzothiazole-piperazine | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Not specified, but identified as most active | [3][4] |

| 23 | [4-(trifluoromethyl)benzyl]piperazine derivative of vindoline | MDA-MB-468 (Breast) | 1.00 | [5] |

| 25 | 1-bis(4-fluorophenyl)methyl piperazine derivative of vindoline | HOP-92 (Non-small cell lung) | 1.35 | [5] |

| 9f | 4-(trifluoromethyl)benzyl substituted benzimidazole-piperazine | MCF-7 (Breast) | 7.29 ± 0.20 | [2] |

| 9f | 4-(trifluoromethyl)benzyl substituted benzimidazole-piperazine | MDA-MB-231 (Breast) | 6.92 ± 4.80 | [2] |

| BS230 | 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide | MCF-7 (Breast) | More cytotoxic than Doxorubicin | [6][7] |

| Unnamed | Piperazine derivative | K562 (Leukemia) | 0.06 - 0.16 | [8] |

Mechanisms of Action: Unraveling the Molecular Pathways

The anticancer effects of substituted benzylpiperazine derivatives are attributed to their ability to modulate various cellular processes, primarily by inducing apoptosis and inhibiting critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

A common mechanism of action for many of these derivatives is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by benzylpiperazine derivatives.

Studies have shown that compounds like (3,4-dichlorobenzyl)piperazinyl alepterolic acid (6p) lead to an increased Bax/Bcl-2 ratio, which enhances mitochondrial outer membrane permeabilization.[1][2] This triggers the release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[1][2] Subsequent cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.[1][2]

Inhibition of Pro-Survival Signaling Pathways

Several substituted benzylpiperazine derivatives have been found to inhibit key signaling pathways that are often hyperactivated in cancer, promoting cell growth and survival.

Caption: Inhibition of pro-survival signaling by benzylpiperazine derivatives.

A novel piperazine derivative has demonstrated potent inhibition of the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to the induction of caspase-dependent apoptosis.[8] This multi-targeted approach is particularly advantageous in overcoming the complexity and redundancy of cancer signaling networks.

Other Mechanisms

-

Cell Cycle Arrest: Some benzothiazole-piperazine derivatives have been shown to cause cell cycle arrest at the subG1 phase, leading to apoptosis.[3][4]

-

Topoisomerase II Inhibition: Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential topoisomerase II inhibitors, a mechanism shared with established chemotherapeutic agents like doxorubicin.[6][7]

-

Receptor Modulation: Arylpiperazine derivatives can interact with various receptors implicated in cancer, including serotonin (5-HT1A), adrenergic, and androgen receptors, suggesting their potential utility in hormone-dependent cancers like prostate and breast cancer.[9][10][11]

Experimental Protocols

The evaluation of the anticancer potential of substituted benzylpiperazine derivatives involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays.

General Experimental Workflow

Caption: General workflow for evaluating anticancer benzylpiperazine derivatives.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzylpiperazine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Apoptosis and Cell Cycle Analysis

Hoechst stains are fluorescent stains for labeling DNA in live or fixed cells. Apoptotic cells show condensed and fragmented nuclei.

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Imaging: Wash with PBS and mount the coverslips on glass slides. Visualize the cells under a fluorescence microscope.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the benzylpiperazine derivative.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.

-

FACS Analysis: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Substituted benzylpiperazine derivatives represent a versatile and promising class of compounds in the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways through various mechanisms highlights their potential for broad applicability. The structure-activity relationship studies conducted so far provide a roadmap for the rational design of more potent and selective analogs.[6][9]

Future research should focus on:

-

In vivo efficacy and toxicity studies in relevant animal models to translate the promising in vitro results.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

-

Combination therapies with existing anticancer drugs to explore potential synergistic effects and overcome drug resistance.[9]

-

Elucidation of novel molecular targets to further refine the mechanism of action and identify biomarkers for patient stratification.

The continued exploration of the chemical space around the benzylpiperazine scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

References

- 1. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) studies of benzylpiperazine analogs.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzylpiperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its inherent versatility allows for systematic structural modifications, making it an ideal template for structure-activity relationship (SAR) studies. These analogs have demonstrated a wide range of pharmacological activities, primarily targeting central nervous system (CNS) receptors such as serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters.[1] Consequently, they have been investigated for various therapeutic applications, including as antidepressants, antipsychotics, and anxiolytics, and have also been identified in recreational designer drugs.[2][3]

Understanding the nuanced relationships between the chemical structure of benzylpiperazine derivatives and their biological activity is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of benzylpiperazine analogs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical pathways and relationships to support drug discovery and development efforts.

Core Structure and Key Modification Sites

The fundamental benzylpiperazine scaffold consists of a piperazine ring linked to a benzyl group. The primary sites for chemical modification to explore the SAR are the benzyl ring and the N4-position of the piperazine ring.

Structure-Activity Relationship at the Benzyl Ring

Substitutions on the benzyl ring profoundly influence the affinity and selectivity of the analogs for their molecular targets. The position (ortho-, meta-, para-) and electronic properties (electron-donating or electron-withdrawing) of the substituents are critical determinants of the pharmacological profile.[4]

Dopamine D2 Receptor Affinity

The affinity for the D2 receptor is sensitive to the substitution pattern on the phenyl ring. While the unsubstituted analog provides a baseline affinity, strategic placement of substituents can significantly modulate binding.

-

Halogen Substitution: Fluorine substitution, a common strategy in medicinal chemistry, has a position-dependent effect. A fluorine atom in the para-position is often favorable for D2 receptor binding.[1] Shifting the fluorine to the meta or ortho position typically results in a marked decrease in activity.[1] Dichloro-substitution, as seen in aripiprazole analogs which feature a dichlorophenylpiperazine moiety, can also confer high affinity.[5]

Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor shows different structural requirements for high-affinity binding compared to the D2 receptor.

-

Electronic Effects: Studies suggest that electron-donating groups, such as a methoxy group, in the ortho position of the phenyl ring tend to produce the most active compounds for the 5-HT1A receptor.[1] Conversely, the introduction of strong electron-withdrawing groups, like a trifluoromethyl (CF3) group, can be detrimental to binding at this specific receptor subtype.[1]

Serotonin 5-HT2A Receptor Affinity

The 5-HT2A receptor is another key target, and its affinity is highly sensitive to the benzyl ring substitution pattern.

-

Positional Effects: Similar to the D2 receptor, a fluorine atom in the para-position of the phenyl ring generally confers the highest affinity for the 5-HT2A receptor.[1] Moving the fluorine to the meta or ortho position leads to a significant reduction in binding affinity.[1] In some cases, the absence of any substitution can lead to higher activity than meta or ortho-fluorination.[1]

-

Methoxy and Bromo Substitutions: The combination of methoxy groups and a bromine atom, as seen in 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP), highlights the complex interplay of substituents. However, in this case, the arrangement does not lead to potent 5-HT2A receptor activation, unlike its phenethylamine analog 2C-B.[4]

Quantitative SAR Data: Benzyl Ring Analogs

The following table summarizes the in vitro binding affinities (Ki) of representative benzylpiperazine analogs, illustrating the impact of benzyl ring substitutions on key CNS receptors. Lower Ki values indicate higher binding affinity.

| Compound ID | Benzyl Ring Substitution | Target Receptor | Ki (nM) | Reference |

| 1 | Unsubstituted | Dopamine D2 | Baseline | [1] |

| 2 | 4-Fluoro | Dopamine D2 | Favorable | [1] |

| 3 | 2-Fluoro | Dopamine D2 | Reduced Affinity | [1] |

| 4 | 3-Fluoro | Dopamine D2 | Reduced Affinity | [1] |

| 5 | 2-Methoxy | 5-HT1A | Favorable | [1] |

| 6 | 4-Fluoro | 5-HT2A | Highest Affinity | [1] |

| 7 | 2,3-Dichloro | Dopamine D2 | High Affinity | [5] |

| 8 | 3-Trifluoromethyl | 5-HT1A | Reduced Affinity | [1] |

Structure-Activity Relationship at the N4-Position

Modifications at the N4-nitrogen of the piperazine ring are crucial for defining the pharmacological profile, often involving the addition of various aryl or alkyl moieties. These modifications can dramatically alter receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

-

Antitubercular Agents: In a series of antitubercular benzylpiperazine ureas, the presence of a piperonyl moiety attached via a urea linker at the N4-position was found to be essential for activity against Mycobacterium tuberculosis.[6]

-

Sigma (σ) Receptor Ligands: For σ1 receptor ligands, attaching various substituted phenyl groups via an amide linker to the N4-position has yielded compounds with high affinity and in vivo antinociceptive effects.[7]

-

Antidepressant Activity: For aryl alkanol piperazine derivatives, modifications at the N4-position are critical for modulating the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake, which is a key mechanism for antidepressant action.[8]

-

Hypnotic-Sedative Activity: In a series of pyrimidyl-piperazine derivatives, the nature of the substituent on the pyrimidine ring, which is attached to the N4-piperazine nitrogen, was found to be a key determinant of hypnotic-sedative activity.[9]

Quantitative SAR Data: N4-Substituted Analogs

This table presents quantitative data for benzylpiperazine analogs with significant N4-substitutions, highlighting their diverse biological activities.

| Compound Class | N4-Substituent Moiety | Biological Target/Activity | Potency (IC50 / MIC / Ki) | Reference |

| Alepterolic Acid Derivatives | (3,4-dichlorobenzyl)piperazinyl | Cytotoxicity (MCF-7 cells) | IC50 = 8.31 µM | [10] |

| Antitubercular Ureas | Benzyl urea and piperonyl | Mtb H37Rv | MIC = 1 µM | [6] |

| σ1 Receptor Ligands | Various substituted phenyl amides | σ1 Receptor Binding | Ki values in low nM range | [7] |

| Chalcone Hybrids | Dithiocarbamate | Antiproliferative (PC3 cells) | IC50 = 1.05 µM | [11] |

| Chromen-2-one Derivatives | 4-amino-2H-benzo[h]chromen-2-one | Cytotoxicity (LNCaP-hr cells) | IC50 = 0.52 µM | [11] |

Pharmacological Mechanisms and Signaling Pathways

Benzylpiperazine analogs primarily exert their effects by interacting with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The binding of a ligand (agonist) to these receptors initiates a cascade of intracellular events known as a signaling pathway.

For example, the 5-HT2A receptor, a common target, is a Gq-coupled GPCR. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Experimental Protocols

The generation of reliable SAR data depends on robust and well-defined experimental methodologies. Below are protocols for key in vitro assays commonly used in the evaluation of benzylpiperazine analogs.

Protocol 1: Radioligand Binding Assay (for Affinity Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A).

-

Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

-

Test compounds (benzylpiperazine analogs) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

-

Non-specific binding determinator (e.g., 10 µM Haloperidol).

-

96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding determinator to each well of the 96-well plate.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Allow filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)

-

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.*

-

-

Protocol 2: In Vitro Functional Assay (e.g., Calcium Flux for Gq-coupled Receptors)

This assay measures the functional activity of a compound as either an agonist (activator) or antagonist (blocker) of the receptor.

-

Materials:

-

A stable cell line expressing the target Gq-coupled receptor (e.g., HEK293 cells with 5-HT2A).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds and a known reference agonist.

-

A fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

For agonist mode: Inject varying concentrations of the test compound into the wells and monitor the change in fluorescence over time.

-

For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound, then inject a fixed concentration (e.g., EC80) of a known agonist and monitor the fluorescence response.

-

-

Data Analysis:

-

The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of the test compound.

-

For agonists: Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect relative to a reference full agonist).

-

For antagonists: Determine the IC50 (concentration that inhibits 50% of the reference agonist's response).

-

Visualizing SAR Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of an SAR study and the key relationships discovered.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and SAR of antitubercular benzylpiperazine ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]